molecular formula C7H3ClF3NO3 B1402240 4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene CAS No. 146780-22-5

4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene

Cat. No.: B1402240
CAS No.: 146780-22-5
M. Wt: 241.55 g/mol
InChI Key: TUAVSORZTGIROH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 4-[chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene is named according to IUPAC guidelines, which prioritize functional groups in the following order of suffix priority: nitro (-NO₂) > halogens (fluoro, chloro) > alkoxy derivatives. The benzene ring is numbered to assign the lowest possible locants to substituents. The numbering begins at the nitro group (position 2), followed by the fluorine at position 1 and the chloro(difluoro)methoxy group (-OCF₂Cl) at position 4. The prefix "chloro(difluoro)methoxy" denotes a methoxy group substituted with one chlorine and two fluorine atoms on the methyl carbon. This systematic approach ensures unambiguous identification of the substitution pattern.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₇H₃ClF₃NO₃ , derived from the benzene backbone (C₆H₅) modified with a nitro group (-NO₂), a fluorine atom (-F), and a chloro(difluoro)methoxy group (-OCF₂Cl). The molecular weight is calculated as follows:

  • Carbon (C): 7 × 12.01 = 84.07 g/mol
  • Hydrogen (H): 3 × 1.008 = 3.024 g/mol
  • Chlorine (Cl): 1 × 35.45 = 35.45 g/mol
  • Fluorine (F): 3 × 19.00 = 57.00 g/mol
  • Nitrogen (N): 1 × 14.01 = 14.01 g/mol
  • Oxygen (O): 3 × 16.00 = 48.00 g/mol
    Total molecular weight = 241.55 g/mol .

Stereoelectronic Effects of Multisubstituted Benzene Derivatives

The electronic structure of this compound is dominated by the electron-withdrawing effects of the nitro (-NO₂) and chloro(difluoro)methoxy (-OCF₂Cl) groups. The nitro group induces strong meta-directing effects, while the -OCF₂Cl group, due to its electronegative substituents (Cl and F), further depletes electron density from the aromatic ring. This creates a pronounced electron-deficient system, altering reactivity in electrophilic substitution reactions. The fluorine atom at position 1 contributes additional inductive withdrawal, stabilizing the ring against nucleophilic attack. These effects are consistent with studies on related nitroaromatics, where substituent electronic profiles dictate reaction pathways.

X-ray Crystallographic Studies and Conformational Analysis

Although specific X-ray data for this compound are not publicly available, structural analogs provide insights. For example, nitrobenzene derivatives exhibit planar aromatic rings with bond lengths of ~1.48 Å for C-NO₂ and ~1.34 Å for C-O in alkoxy groups. The chloro(difluoro)methoxy group likely adopts a conformation where the Cl and F atoms are oriented to minimize steric hindrance. Computational models suggest that the nitro group’s resonance interaction with the ring is slightly attenuated due to the electron-withdrawing effects of adjacent substituents, as observed in studies of nitrobenzene’s electronic structure.

Comparative Structural Analysis with Related Halogenated Nitroaromatics

Compound Name Molecular Formula Substituents Key Electronic Effects
This compound C₇H₃ClF₃NO₃ -NO₂ (C2), -F (C1), -OCF₂Cl (C4) Strong electron withdrawal, meta-directing
4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene C₇H₄F₃NO₃ -NO₂ (C2), -F (C1), -OCHF₂ (C4) Moderate electron withdrawal
1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene C₇H₄ClF₂NO₃ -NO₂ (C4), -Cl (OCH₂), -F (C2, C5) Mixed inductive effects
4-Chloro-2-(difluoromethoxy)-1-nitrobenzene C₇H₃ClF₂NO₃ -NO₂ (C1), -Cl (C4), -OCHF₂ (C2) Ortho/para-directing due to -OCHF₂

The table highlights how substituent type and position modulate electronic properties. For instance, replacing -OCF₂Cl with -OCHF₂ reduces electron withdrawal, while shifting the nitro group to position 1 alters regioselectivity in reactions.

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-1-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-4-1-2-5(9)6(3-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAVSORZTGIROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene typically involves the nitration of 4-[Chloro(difluoro)methoxy]-1-fluoro-benzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures, typically between -10°C to 30°C . The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring without affecting the chloro(difluoro)methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction parameters and reducing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro(difluoro)methoxy group can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various nucleophiles.

    Reduction: 4-[Chloro(difluoro)methoxy]-1-fluoro-2-amino-benzene.

    Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro(difluoro)methoxy group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following structurally related compounds are compared (see Table 1 for summary):

Compound A : 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene
  • Key Differences : Bromine atoms at positions 2 and 4 replace the nitro and fluorine groups in the target compound.
  • Impact: Bromine’s larger atomic radius increases molecular weight (336.35 g/mol vs.
Compound B : 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene
  • Key Differences : A fluorobenzyloxy group (-OCH$2$C$6$H$_4$F) at position 1 and nitro at position 4.
  • Impact : The bulky benzyloxy group introduces steric hindrance, reducing accessibility for meta-directed electrophilic reactions compared to the target compound’s -OCF$_2$Cl group .
Compound C : 1-Chloro-2,3-difluoro-4-nitrobenzene
  • Key Differences : Lacks the methoxy group but has additional fluorine atoms at positions 2 and 3.
Compound D : 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene
  • Key Differences : Methoxy (-OMe) at position 2 and bromine at position 1.
  • Impact : Methoxy’s electron-donating nature (+M effect) counteracts the nitro group’s deactivation, contrasting with the target compound’s uniformly EWGs .
Compound E : 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
  • Key Differences: Trifluoromethyl (-CF$_3$) at position 4 and a substituted phenoxy group.
  • Impact : The -CF$3$ group is a stronger EWG than -OCF$2$Cl, leading to greater ring deactivation and altered regioselectivity in reactions .

Physicochemical and Reactivity Comparison

Table 1 : Comparative Properties of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Electron Effects
Target Compound C$7$H$3$ClF$3$NO$3$ 239.55 -OCF$2$Cl, -F, -NO$2$ Strong EWGs, ring deactivation
Compound A C$7$H$3$Br$2$ClF$2$O 336.35 -OCF$_2$Cl, -Br Moderate deactivation
Compound B C${13}$H$8$ClFNO$_3$ 283.66 -OCH$2$C$6$H$4$F, -NO$2$ Steric hindrance, mixed EWG/EDG
Compound C C$6$H$2$ClF$2$NO$2$ 207.54 -Cl, -F, -NO$_2$ Moderate deactivation
Compound D C$7$H$4$BrFNO$_3$ 264.02 -Br, -OMe, -NO$_2$ Competing EDG/EWG effects
Compound E C${13}$H$8$ClF$3$NO$3$ 333.66 -CF$3$, -OPh(Cl,Me), -NO$2$ Extreme deactivation

Key Observations :

  • Electron Effects: The target compound’s -OCF$2$Cl and -NO$2$ create a highly deactivated aromatic ring, favoring para/ortho-directed substitutions. Compound E’s -CF$_3$ group induces even stronger deactivation .
  • Solubility : Nitro and halogen groups generally reduce aqueous solubility. Compound D’s -OMe may slightly improve solubility compared to the target compound .
  • Thermal Stability: Nitro groups lower thermal stability.

Biological Activity

4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene is a complex organic compound with significant biological activity. Its molecular structure includes key functional groups such as chloro, difluoromethoxy, and nitro, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative analysis with similar compounds.

The molecular formula for this compound is C7H3ClF3NO3C_7H_3ClF_3NO_3, with a molecular weight of approximately 241.55 g/mol. The synthesis typically involves multiple steps, including:

  • Fluorination : Substituting hydrogen with fluorine.
  • Difluoromethoxylation : Adding a difluoromethoxy group.
  • Nitration : Introducing the nitro group under controlled conditions.

Each reaction requires specific reagents and conditions, such as strong acids for nitration and fluorinating agents for fluorination.

Biological Activity

This compound exhibits notable biological activities, particularly in cancer research:

  • Inhibition of Tumor Growth : Studies indicate that this compound can inhibit tumor growth through mechanisms involving enzyme inhibition and modulation of receptor functions. The presence of electron-withdrawing groups enhances its binding affinity to biological targets, potentially leading to anticancer effects.
  • Mechanism of Action : The compound interacts with various molecular targets, including enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has been validated as a target for cancer treatment . The electron-withdrawing nature of the nitro group increases the electrophilicity of the benzene ring, facilitating interactions with nucleophilic sites on target molecules.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various cancer cell lines:

Cell Line IC50 Value (µM) Effect
MCF-70.65Induces apoptosis
U-9372.41Cytotoxic effect
A5490.11High selectivity

These findings indicate that the compound exhibits varying levels of cytotoxicity across different cancer cell lines, suggesting its potential as a therapeutic agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Unique Features
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzeneDifferent positioning of the fluoro group
1-[Chloro(difluoro)methoxy]-4-fluorobenzeneLacks the nitro group, affecting reactivity
2-Fluoro-4-nitrobenzeneLacks both chloro and difluoromethoxy groups

This comparison highlights how variations in functional groups influence chemical properties and biological activities, emphasizing the importance of structural modifications in drug design.

Q & A

Q. What are the recommended synthetic routes for 4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene, and what intermediates are critical?

A viable synthesis involves introducing the chlorodifluoromethoxy group via nucleophilic substitution on a fluoronitrobenzene precursor. For example, starting with 1-fluoro-2-nitrobenzene, the chlorodifluoromethoxy group (-OCF₂Cl) can be introduced using chlorodifluoromethanol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key intermediates include halogenated nitrobenzenes and substituted methoxy precursors, as seen in analogous syntheses of polyhaloaromatics . Purification typically involves column chromatography with hexane/ethyl acetate gradients.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • ¹⁹F NMR : Distinct signals for the -OCF₂Cl group (δ ≈ -40 to -50 ppm) and the aromatic fluorine (δ ≈ -110 ppm).
  • ¹H NMR : Aromatic protons appear as a triplet or doublet due to coupling with adjacent fluorine atoms.
  • Mass Spectrometry : Molecular ion peaks at m/z 253 (M⁺) with fragmentation patterns corresponding to loss of NO₂ (46 amu) or Cl (35 amu).
    Reference spectra of structurally similar compounds, such as methyl 4-chloro-2-(difluoromethoxy)benzoate, provide validation benchmarks .

Q. What safety protocols are essential when handling this compound in the lab?

  • Ventilation : Use fume hoods for reactions involving volatile intermediates.
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent nitro group decomposition .

Advanced Research Questions

Q. How can conflicting regioselectivity in nitration or fluorination steps be resolved?

Contradictory regioselectivity often arises from competing electronic (e.g., nitro group directing effects) and steric factors. Computational modeling (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals. Experimentally, adjusting reaction temperature or using Lewis acid catalysts (e.g., BF₃·Et₂O) can modulate selectivity. For example, nitration at the 4-position may dominate under electrophilic conditions due to the electron-withdrawing nitro group .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can evaluate:

  • Electrophilicity : Calculated using Fukui indices to identify reactive sites for Suzuki-Miyaura couplings.
  • Activation Barriers : Transition state modeling for C-X (X = Cl, F) bond cleavage in palladium-catalyzed reactions.
    Experimental validation involves comparing predicted reactivity with observed yields in coupling reactions, as demonstrated for bromo- and chloro-substituted benzenes .

Q. How can low yields in nucleophilic aromatic substitution (SNAr) be optimized?

Low yields may stem from poor leaving-group activation or steric hindrance. Strategies include:

  • Leaving Group Enhancement : Use electron-withdrawing substituents (e.g., nitro groups) to activate the aromatic ring.
  • Solvent Optimization : Polar aprotic solvents (DMSO, DMF) improve nucleophilicity.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity, as shown in syntheses of related difluoromethoxy derivatives .

Methodological Notes

  • Data Contradictions : Discrepancies in spectroscopic or reactivity data should be cross-validated using multiple techniques (e.g., XRD for crystallographic confirmation of regiochemistry) .
  • Synthetic Alternatives : Explore photochemical or electrochemical methods for challenging substitutions, leveraging fluorine’s unique electronic properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene
Reactant of Route 2
4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.